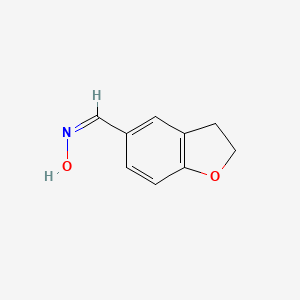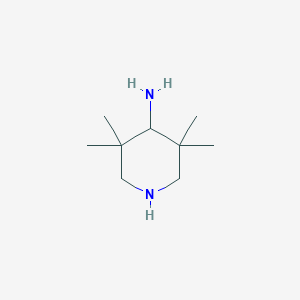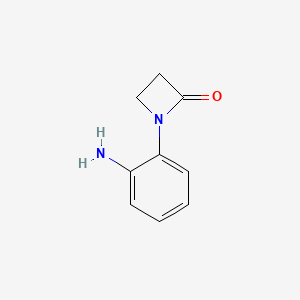
(R)-2,3-Dihydro-1H-indene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドは、インデン環系を含むユニークな構造を持つ有機化合物です。
2. 製法
合成経路および反応条件: (R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドの合成は、通常、インデン誘導体の還元、続いてアミド形成を伴います。一般的な方法の1つは、インデンを触媒的加水分解して2,3-ジヒドロインデンを生成し、続いてカルボン酸誘導体と反応させてカルボキサミドを形成します。
工業生産方法: (R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドの工業生産は、同様の合成経路を大規模に行うことができます。連続フロー反応器と最適化された反応条件を使用すると、収率と純度が向上します。パラジウム炭素 (Pd/C) などの触媒は、通常、水素化工程に使用され、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド) などのカップリング剤によってアミド形成が促進されます。
反応の種類:
酸化: (R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドは、対応するケトンまたはカルボン酸を形成するために酸化反応を起こす可能性があります。
還元: この化合物はさらに還元されて完全に飽和した誘導体になる可能性があります。
置換: 求電子置換反応と求核置換反応は、インデン環上で起こり、さまざまな官能基化誘導体をもたらす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) などの試薬を酸性条件下で使用します。
還元: Pd/C または水素化アルミニウムリチウム (LiAlH4) を用いた触媒的水素化。
置換: N-ブロモスクシンイミド (NBS) を用いたハロゲン化または硝酸 (HNO3) を用いたニトロ化。
主な生成物:
酸化: インダノンまたはインデンカルボン酸の形成。
還元: 完全に飽和されたインダン誘導体の形成。
置換: さまざまなハロゲン化、ニトロ化、またはアルキル化されたインデン誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-1-carboxamide typically involves the reduction of indene derivatives followed by amide formation. One common method includes the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then reacted with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while amide formation can be facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-1-carboxamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products:
Oxidation: Formation of indanone or indene carboxylic acid.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Various halogenated, nitrated, or alkylated indene derivatives.
科学的研究の応用
化学: (R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドは、複雑な有機分子の合成における中間体として使用されます。そのユニークな構造により、創薬のための多様な化学ライブラリの作成が可能になります。
生物学: 生物学的研究では、この化合物は酵素相互作用と代謝経路を研究するために使用できます。その誘導体は、生化学的アッセイにおけるプローブまたは阻害剤として役立つ可能性があります。
医学: この化合物とその誘導体は、治療の可能性があります。これらは、特定の受容体または酵素を標的とする薬物の開発におけるリード化合物として機能する可能性があります。
産業: 産業分野では、(R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドは、ポリマーや先端材料の生産に使用できます。その安定性と反応性により、さまざまな製造プロセスに適しています。
作用機序
(R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的と相互作用し、その活性を調節する可能性があります。インデン環系は、疎水性ポケットへの結合を促進する可能性があり、カルボキサミド基は活性部位残基と水素結合を形成する可能性があります。
類似化合物:
インデン: (R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドの前駆体で、さまざまな有機合成に使用されます。
インダノン: 香料および製薬業界で用途がある酸化誘導体。
インダン: 異なる化学的性質を持つ完全に飽和した誘導体。
ユニークさ: (R)-2,3-ジヒドロ-1H-インデン-1-カルボキサミドは、インデン環とカルボキサミド基の特定の組み合わせにより際立っています。このユニークな構造は、反応性と結合特性が異なり、研究および産業の両方の用途において貴重なものです。
類似化合物との比較
Indene: A precursor to ®-2,3-Dihydro-1H-indene-1-carboxamide, used in various organic syntheses.
Indanone: An oxidized derivative with applications in fragrance and pharmaceutical industries.
Indane: A fully saturated derivative with different chemical properties.
Uniqueness: ®-2,3-Dihydro-1H-indene-1-carboxamide stands out due to its specific combination of an indene ring and a carboxamide group. This unique structure provides distinct reactivity and binding properties, making it valuable in both research and industrial applications.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(1R)-2,3-dihydro-1H-indene-1-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12)/t9-/m1/s1 |
InChIキー |
DZGMFITYAJIDHR-SECBINFHSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@@H]1C(=O)N |
正規SMILES |
C1CC2=CC=CC=C2C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
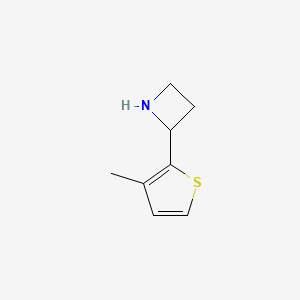
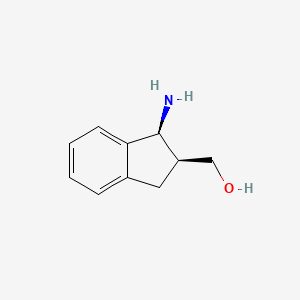

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)



